Cas no 1428359-20-9 (1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide)

1-(Cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide is a specialized sulfonamide-based compound featuring a cyclopropanesulfonyl moiety and a difluoromethoxy-substituted phenylazetidine carboxamide group. Its structural design confers potential advantages in medicinal chemistry, particularly in modulating biological targets due to the electron-withdrawing properties of the sulfonyl and difluoromethoxy groups. The azetidine ring enhances conformational rigidity, which may improve binding affinity and selectivity. This compound is of interest in pharmaceutical research for its potential as a scaffold in kinase inhibitors or GPCR modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Handling requires standard laboratory precautions due to its reactive functional groups.
1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide structure
1428359-20-9 structure
Product Name:1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide
CAS No:1428359-20-9
MF:C14H16F2N2O4S
MW:346.349649429321
CID:6404302
PubChem ID:71785615
Update Time:2025-05-19

1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide
    • 1-cyclopropylsulfonyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide
    • 3-Azetidinecarboxamide, 1-(cyclopropylsulfonyl)-N-[3-(difluoromethoxy)phenyl]-
    • AKOS024533209
    • 1-(CYCLOPROPANESULFONYL)-N-[3-(DIFLUOROMETHOXY)PHENYL]AZETIDINE-3-CARBOXAMIDE
    • 1428359-20-9
    • F6125-3260
    • VU0532965-1
    • CHEMBL3439740
    • 1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
    • Inchi: 1S/C14H16F2N2O4S/c15-14(16)22-11-3-1-2-10(6-11)17-13(19)9-7-18(8-9)23(20,21)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8H2,(H,17,19)
    • InChI Key: HXNFOYIUXMRSEE-UHFFFAOYSA-N
    • SMILES: N1(S(C2CC2)(=O)=O)CC(C(NC2=CC=CC(OC(F)F)=C2)=O)C1

Computed Properties

  • Exact Mass: 346.07988449g/mol
  • Monoisotopic Mass: 346.07988449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 84.1Ų

1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide Pricemore >>

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Additional information on 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide

Comprehensive Overview of 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide (CAS No. 1428359-20-9)

The compound 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide, identified by its CAS number 1428359-20-9, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of azetidine derivatives, which are increasingly studied for their potential therapeutic applications. The unique structural features of this molecule, including the cyclopropanesulfonyl and difluoromethoxy groups, contribute to its distinct chemical and biological properties.

In recent years, the demand for novel small-molecule inhibitors and bioactive compounds has surged, driven by advancements in drug discovery and personalized medicine. Researchers are particularly interested in azetidine-3-carboxamide derivatives due to their ability to modulate protein-protein interactions and enzyme activity. The incorporation of a difluoromethoxy moiety in this compound enhances its metabolic stability and bioavailability, making it a promising candidate for further investigation.

The synthesis of 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide involves multi-step organic reactions, including sulfonylation and amide bond formation. The cyclopropanesulfonyl group is introduced to improve the compound's solubility and pharmacokinetic profile. Meanwhile, the difluoromethoxy substituent is known to influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to biological targets.

One of the key areas of interest for this compound is its potential role in central nervous system (CNS) disorders. Given the growing prevalence of neurodegenerative diseases, researchers are exploring azetidine-based scaffolds for their neuroprotective effects. The difluoromethoxy group, in particular, has been linked to improved blood-brain barrier penetration, a critical factor in CNS drug development.

Another hot topic in the scientific community is the application of sulfonamide-containing compounds in anti-inflammatory and immunomodulatory therapies. The cyclopropanesulfonyl moiety in this molecule may contribute to its ability to interact with inflammatory pathways, offering new avenues for treating chronic inflammatory conditions. This aligns with the increasing focus on precision medicine and targeted therapies.

From a chemical perspective, the stability and reactivity of 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide are influenced by its unique substitution pattern. The azetidine ring provides a rigid framework, while the carboxamide group offers hydrogen-bonding capabilities, essential for molecular recognition. These features make the compound a valuable tool for studying structure-activity relationships in medicinal chemistry.

In the context of drug discovery, this compound exemplifies the trend toward fragment-based drug design. By combining a cyclopropanesulfonyl fragment with a difluoromethoxy-phenyl unit, researchers can explore synergistic effects and optimize pharmacological properties. Such strategies are increasingly adopted to accelerate the development of next-generation therapeutics.

Environmental and green chemistry considerations are also relevant when discussing this compound. The use of fluorine-containing groups, such as difluoromethoxy, is often scrutinized due to their persistence in the environment. However, advances in synthetic methodologies have enabled more sustainable approaches to incorporating these motifs, minimizing ecological impact.

In summary, 1-(cyclopropanesulfonyl)-N-3-(difluoromethoxy)phenylazetidine-3-carboxamide (CAS No. 1428359-20-9) represents a fascinating example of modern medicinal chemistry. Its structural complexity and potential biological activities make it a subject of ongoing research, particularly in the fields of CNS therapeutics, anti-inflammatory agents, and fragment-based drug design. As scientific understanding evolves, this compound may pave the way for innovative treatments addressing unmet medical needs.

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